Cas no 64788-55-2 (2-Chloro-1-propyl-1H-indole-3-carbaldehyde)
2-Chloro-1-propyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde,2-chloro-1-propyl-
- 2-chloro-1-propylindole-3-carbaldehyde
- 2-chloro-1-propyl-indole-3-carbaldehyde
- AC1L827K
- N-n-Propyl-2-chlor-3-formyl-indol
- NSC268303
- 2-Chloro-1-propyl-1H-indole-3-carbaldehyde
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- MDL: MFCD19309611
Computed Properties
- Exact Mass: 221.06086
Experimental Properties
- PSA: 22
- LogP: 3.51720
2-Chloro-1-propyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C182315-250mg |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 250mg |
$ 335.00 | 2022-06-06 | ||
| TRC | C182315-500mg |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 500mg |
$ 560.00 | 2022-06-06 | ||
| Matrix Scientific | 179381-1g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 1g |
$406.00 | 2023-09-09 | ||
| Matrix Scientific | 179381-5g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 5g |
$1080.00 | 2023-09-09 | ||
| Apollo Scientific | OR111463-1g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 1g |
£255.00 | 2025-02-19 | ||
| Apollo Scientific | OR111463-5g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 5g |
£680.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595404-1g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 98% | 1g |
¥2419.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595404-5g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde |
64788-55-2 | 98% | 5g |
¥6930.00 | 2024-05-05 | |
| abcr | AB497686-1g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde; . |
64788-55-2 | 1g |
€492.90 | 2025-02-27 | ||
| abcr | AB497686-5g |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde; . |
64788-55-2 | 5g |
€1247.80 | 2025-02-27 |
2-Chloro-1-propyl-1H-indole-3-carbaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 2-Chloro-1-propyl-1H-indole-3-carbaldehyde
Introduction to 1H-Indole-3-carboxaldehyde,2-chloro-1-propyl- (CAS No: 64788-55-2)
The compound 1H-Indole-3-carboxaldehyde,2-chloro-1-propyl- (CAS No: 64788-55-2) is a versatile intermediate in the field of pharmaceutical and chemical synthesis. Its unique structural features, characterized by a chloro-substituted indole core and an aldehyde functional group, make it a valuable building block for the development of novel bioactive molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in medicinal chemistry.
1H-Indole-3-carboxaldehyde,2-chloro-1-propyl- belongs to the broader class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. The indole scaffold, a prominent structural motif in many natural products and pharmaceuticals, is renowned for its role in modulating various biological processes. The presence of a chloro group at the 2-position and an aldehyde moiety at the 3-position introduces additional reactivity, enabling further functionalization through condensation, nucleophilic addition, or cross-coupling reactions.
In recent years, there has been a surge in research focused on indole derivatives as potential therapeutic agents. The chloro-substituted indole core has been particularly studied for its ability to interact with biological targets such as enzymes and receptors. For instance, modifications at the 2-position of the indole ring have been shown to influence binding affinity and selectivity, making it a critical parameter in drug design. The aldehyde functional group further enhances the compound's utility as it can participate in Schiff base formation or serve as a precursor for more complex structures.
The synthesis of 1H-Indole-3-carboxaldehyde,2-chloro-1-propyl- typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the chlorination of an indole derivative followed by propyl alkylation and formylation at the 3-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield. These synthetic strategies underscore the compound's importance as a synthetic intermediate in industrial and academic settings.
Recent studies have highlighted the potential of 1H-Indole-3-carboxaldehyde,2-chloro-1-propyl- in the development of novel pharmacophores. For example, researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways. The chloro-substituted indole moiety has been found to enhance binding interactions with target proteins, while the aldehyde group allows for further derivatization to optimize pharmacokinetic properties. Such findings align with the growing interest in structure-based drug design approaches that leverage heterocyclic scaffolds.
The compound's versatility extends to its role in material science applications. Indole derivatives are known for their fluorescence properties, making them useful in optoelectronic devices and sensors. The introduction of electron-withdrawing groups such as chlorine can modulate electronic characteristics, influencing charge transport properties. This has led to investigations into 1H-Indole-3-carboxaldehyde,2-chloro-1-propyl-*'s potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
In conclusion,1H-Indole-3-carboxaldehyde,2-chloro-*propyl-* (CAS No: 64788-*55-*2) is a multifaceted compound with significant implications in pharmaceutical synthesis and material science. Its unique structural features provide opportunities for designing novel bioactive molecules with tailored biological activities. As research continues to uncover new applications for indole derivatives, this compound is poised to play an increasingly important role in both academic research and industrial development.
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